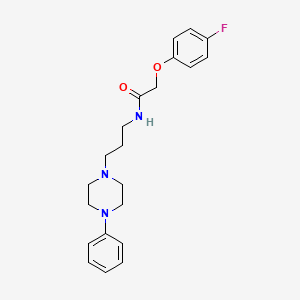

2-(4-fluorophenoxy)-N-(3-(4-phenylpiperazin-1-yl)propyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-fluorophenoxy)-N-(3-(4-phenylpiperazin-1-yl)propyl)acetamide, also known as FPPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. FPPP belongs to the class of piperazine derivatives and has been studied for its effects on the central nervous system.

Scientific Research Applications

Photoreactions of Flutamide

A study by Watanabe et al. (2015) explored the photoreactions of flutamide, a compound structurally related to the one , in different solvents. The research found that flutamide undergoes different photoreactions in acetonitrile and 2-propanol, leading to various products depending on the solvent and the presence of UV light. This study could indicate that compounds like "2-(4-fluorophenoxy)-N-(3-(4-phenylpiperazin-1-yl)propyl)acetamide" may also exhibit distinct photoreactive behaviors in different environments, which could be relevant for photopharmacology or the study of drug stability under light exposure (Watanabe, Fukuyoshi, & Oda, 2015).

Radiosynthesis for PET Imaging

Dollé et al. (2008) described the radiosynthesis of [18F]PBR111, a compound for PET imaging targeting the translocator protein (18 kDa). The process involves a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, hinting at the potential use of similar fluorinated compounds, like the one , in developing new radioligands for PET imaging to study various physiological and pathological processes in vivo (Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, & Katsifis, 2008).

Synthesis and Characterization of Novel Compounds

Yang Man-li (2008) reported on the synthesis and characterization of novel 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides, providing a framework for understanding how similar compounds could be synthesized and analyzed. This research could be relevant for the synthesis of "2-(4-fluorophenoxy)-N-(3-(4-phenylpiperazin-1-yl)propyl)acetamide" and its derivatives, with potential applications in developing new pharmaceuticals or materials (Yang Man-li, 2008).

Chemoselective Acetylation

Magadum and Yadav (2018) explored the chemoselective acetylation of 2-aminophenol using immobilized lipase, which is relevant for chemical synthesis processes. This study demonstrates the potential for enzymatic methods to modify compounds like "2-(4-fluorophenoxy)-N-(3-(4-phenylpiperazin-1-yl)propyl)acetamide," potentially opening up new pathways for drug synthesis and the production of novel compounds with enhanced activity or stability (Magadum & Yadav, 2018).

Mechanism of Action

Target of Action

Compounds with similar structures have been found to interact with acetylcholinesterase (ache) and dopamine d2 and d3 receptors .

Mode of Action

Similar compounds have been shown to inhibit acetylcholinesterase and act as dopamine d2 and d3 receptor ligands .

Biochemical Pathways

Inhibition of acetylcholinesterase and interaction with dopamine receptors can affect neurotransmission in the nervous system .

Result of Action

Inhibition of acetylcholinesterase and interaction with dopamine receptors can have effects on neurotransmission .

properties

IUPAC Name |

2-(4-fluorophenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26FN3O2/c22-18-7-9-20(10-8-18)27-17-21(26)23-11-4-12-24-13-15-25(16-14-24)19-5-2-1-3-6-19/h1-3,5-10H,4,11-17H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWNUZHZJGFDFDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCNC(=O)COC2=CC=C(C=C2)F)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,7-dimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2685093.png)

![5-[(E)-[1-(2-oxooxolan-3-yl)ethylidene]amino]-1H-pyrazole-4-carbonitrile](/img/structure/B2685104.png)

![(E)-3-(2,3-Dichloropyridin-4-yl)-1-[5-methyl-1-(4-methylphenyl)triazol-4-yl]prop-2-en-1-one](/img/structure/B2685105.png)

![2-(5,7-dioxo-2-(piperidin-1-yl)-6-propyl-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2685108.png)

![5-Bromo-6-methylimidazo[1,2-a]pyrazine hydrobromide](/img/structure/B2685109.png)